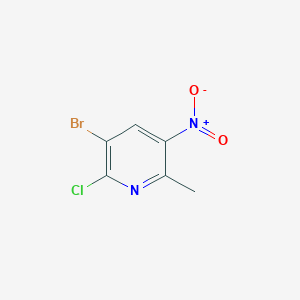

3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-6-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGHUAZJNBXABN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1[N+](=O)[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652052 | |

| Record name | 3-Bromo-2-chloro-6-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856834-95-2 | |

| Record name | 3-Bromo-2-chloro-6-methyl-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856834-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chloro-6-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-2-CHLORO-5-NITRO-6-PICOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine: A Keystone Intermediate in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Pyridine Scaffold

In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel therapeutic agents frequently hinge on the availability of versatile chemical building blocks. Among these, highly functionalized heterocyclic compounds are of paramount importance. 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine, identified by the CAS number 186413-75-2 , has emerged as a critical intermediate, offering a unique combination of reactive sites that empower medicinal chemists to construct complex molecular architectures with significant therapeutic potential. This guide, presented from the perspective of a Senior Application Scientist, delves into the core technical aspects of this compound, from its synthesis and physicochemical properties to its pivotal role in the development of targeted therapies, particularly in the realm of kinase inhibitors.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective and safe application in a laboratory setting. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 186413-75-2 | PubChem |

| Molecular Formula | C₆H₄BrClN₂O₂ | PubChem |

| Molecular Weight | 251.47 g/mol | Sigma-Aldrich[1] |

| Appearance | Solid | Sigma-Aldrich |

| InChI Key | WKGHUAZJNBXABN-UHFFFAOYSA-N | Sigma-Aldrich |

Safety and Handling: this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be conducted within a certified chemical fume hood to avoid inhalation.

Synthesis of this compound: A Strategic Approach

The following proposed synthesis is based on well-established transformations in pyridine chemistry, such as diazotization followed by Sandmeyer-type reactions. This approach offers a logical pathway to the target molecule.

Proposed Synthetic Pathway

References

An In-Depth Technical Guide to 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine, a key heterocyclic intermediate in organic synthesis. This document is intended to serve as a technical resource for researchers and professionals in drug discovery and development, offering insights into its molecular characteristics, synthesis, and potential applications.

Core Molecular and Physical Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₄BrClN₂O₂.[1] Its structure incorporates several key functional groups that contribute to its reactivity and utility as a building block in medicinal chemistry.

Structural and General Properties

A summary of the fundamental properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-2-chloro-6-methyl-3-nitropyridine | [1] |

| CAS Number | 186413-75-2 | [1] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |

| Molecular Weight | 251.47 g/mol | |

| Appearance | Solid |

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, its synthesis can be inferred from established methods for preparing substituted nitropyridines. A plausible synthetic pathway would involve the nitration of a corresponding 3-bromo-2-chloro-6-methylpyridine precursor.

Conceptual Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of substituted nitropyridines, which could be adapted for the target compound.

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity Insights

The reactivity of this compound is governed by its distinct functional groups:

-

Halogen Substituents (Bromo and Chloro): The presence of two different halogens on the pyridine ring offers opportunities for selective nucleophilic aromatic substitution reactions. The relative reactivity of the chloro and bromo groups will depend on the reaction conditions and the nature of the nucleophile.

-

Nitro Group: The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack. Furthermore, the nitro group can be readily reduced to an amino group, providing a key functional handle for further derivatization, such as in the formation of amides or sulfonamides. This transformation is a cornerstone in the synthesis of many pharmaceutical compounds.

-

Methyl Group: The methyl group can influence the steric and electronic properties of the molecule and may serve as a site for further functionalization under specific reaction conditions.

Applications in Research and Development

Substituted nitropyridines are valuable intermediates in the synthesis of a wide range of biologically active molecules. The structural motifs present in this compound make it a promising candidate for the development of novel therapeutics.

Role as a Pharmaceutical Building Block

The combination of reactive halogen sites and a modifiable nitro group allows for the introduction of diverse chemical functionalities. This versatility enables the construction of complex molecular architectures, a critical aspect of modern drug discovery. The pyridine core itself is a common scaffold in many approved drugs.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

It is imperative to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information.

Recommended Storage

Store in a well-ventilated place. Keep container tightly closed. The compound should be stored in a cool, dry environment away from incompatible materials.

Experimental Protocols

Due to the lack of published experimental data, this section provides generalized protocols for the characterization of similar compounds, which would be applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and confirm the identity of the compound.

-

Procedure:

-

Dissolve a small sample (5-10 mg) of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

-

Conclusion

This compound is a valuable heterocyclic compound with significant potential as an intermediate in organic synthesis, particularly in the field of medicinal chemistry. While detailed experimental data on its physical properties and synthesis are not widely available, its structural features suggest a rich and versatile reactivity profile. Further research into the characterization and synthetic applications of this compound is warranted to fully explore its utility in the development of novel chemical entities.

References

An In-depth Technical Guide to the NMR Analysis of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine

This guide provides a comprehensive technical overview for the nuclear magnetic resonance (NMR) analysis of 3-bromo-2-chloro-6-methyl-5-nitropyridine. Given the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of the predicted spectra, provide detailed experimental protocols for data acquisition, and outline a strategy for unambiguous structural verification.

Introduction and Molecular Overview

This compound is a highly substituted pyridine derivative. The pyridine ring is adorned with two electron-withdrawing halogens (bromine and chlorine), a strongly electron-withdrawing nitro group, and an electron-donating methyl group. This complex substitution pattern creates a unique electronic environment that significantly influences the NMR chemical shifts of the remaining aromatic proton and the carbon atoms of the pyridine ring. Accurate structural elucidation and purity assessment of such molecules are critical in pharmaceutical and agrochemical research, and NMR spectroscopy is the most powerful tool for this purpose.[1][2]

The precise arrangement of these substituents dictates the molecule's chemical reactivity and biological activity. Therefore, unambiguous confirmation of the substitution pattern via NMR is not merely a characterization step but a foundational requirement for its application in further research.

Caption: Molecular structure of this compound with numbering.

Predicted ¹H and ¹³C NMR Spectral Data

The following predictions are based on established principles of substituent effects on the NMR spectra of pyridine derivatives.[3][4][5] The electron-withdrawing groups (NO₂, Cl, Br) will generally shift associated proton and carbon signals to a higher chemical shift (downfield), while the electron-donating methyl group will cause an upfield shift.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to be relatively simple, showing only two signals: one for the aromatic proton and one for the methyl protons.

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| 1 | H-4 | 8.2 - 8.5 | Singlet (s) | 1H | This proton is situated between two strongly electron-withdrawing groups (bromo at C-3 and nitro at C-5), leading to a significant downfield shift. The absence of adjacent protons results in a singlet. |

| 2 | -CH₃ | 2.6 - 2.8 | Singlet (s) | 3H | The methyl group is attached to C-6, adjacent to the nitrogen atom, which has a deshielding effect. The signal will be a singlet as there are no vicinal protons to couple with. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be more complex, with a signal for each of the six carbons in the pyridine ring and one for the methyl carbon.

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| 1 | C-5 (C-NO₂) | 150 - 155 | The carbon bearing the nitro group is expected to be the most downfield of the carbons with a hydrogen or nitro substituent due to the strong electron-withdrawing nature of the nitro group. |

| 2 | C-6 (C-CH₃) | 158 - 163 | The carbon adjacent to the nitrogen in a pyridine ring is typically downfield. The methyl group will have a slight shielding effect compared to a proton. |

| 3 | C-2 (C-Cl) | 148 - 153 | This carbon is also adjacent to the ring nitrogen and is bonded to an electronegative chlorine atom, resulting in a downfield shift. |

| 4 | C-3 (C-Br) | 115 - 120 | The carbon attached to the bromine atom. The "heavy atom effect" of bromine can lead to a more upfield shift than what would be expected based on electronegativity alone. |

| 5 | C-4 | 135 - 140 | This carbon is attached to the only proton on the ring. Its chemical shift is influenced by the adjacent bromo and nitro substituents. |

| 6 | -CH₃ | 20 - 25 | Typical chemical shift for a methyl group attached to an aromatic ring. |

Experimental Protocols for NMR Analysis

The following protocols are designed to provide high-quality data for the structural confirmation of this compound.

Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration :

-

For ¹H NMR: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

For ¹³C NMR: A higher concentration of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time, due to the low natural abundance of ¹³C.

-

-

Procedure :

-

Accurately weigh the sample into a clean, dry vial.

-

Add the deuterated solvent and gently agitate or vortex until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

1D NMR Data Acquisition

-

Instrument : A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Parameters :

-

Pulse sequence: Standard single pulse (zg30).

-

Spectral width: 0-12 ppm.

-

Acquisition time: ~3-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR Parameters :

-

Pulse sequence: Standard single pulse with proton decoupling (zgpg30).

-

Spectral width: 0-200 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

2D NMR for Unambiguous Assignment

To definitively assign the predicted chemical shifts to the correct atoms, 2D NMR experiments are essential.[6][7]

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to:

-

Confirm the correlation between the aromatic proton signal (H-4) and its corresponding carbon (C-4).

-

Confirm the correlation between the methyl protons and the methyl carbon.

-

-

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the structure. Expected key correlations:

-

The aromatic proton (H-4) should show correlations to C-2, C-6, and C-5.

-

The methyl protons should show correlations to C-6 and C-5.

-

Caption: Recommended workflow for the complete NMR analysis of the target molecule.

Data Processing and Interpretation

-

Fourier Transformation : Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing and Baseline Correction : Carefully phase the spectra to obtain pure absorption lineshapes and apply a baseline correction for accurate integration.

-

Referencing : Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

-

Interpretation :

-

Compare the acquired 1D spectra with the predicted data tables.

-

Use the HSQC spectrum to link the proton signals to their directly attached carbons.

-

Use the HMBC correlations to confirm the connectivity of the pyridine ring and the positions of the substituents. For instance, the correlation of the methyl protons to C-5 and C-6, and the aromatic proton (H-4) to C-2, C-5, and C-6 would provide strong evidence for the proposed structure.

-

Conclusion

References

- 1. omicsonline.org [omicsonline.org]

- 2. anuchem.weebly.com [anuchem.weebly.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR chemical shift prediction of pyridines [stenutz.eu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine

Introduction to 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine

This compound is a halogenated and nitrated picoline derivative. Its chemical structure, featuring a pyridine ring substituted with electron-withdrawing groups (bromo, chloro, and nitro) and an electron-donating group (methyl), suggests a complex interplay of factors governing its solubility in various media. Understanding this profile is paramount for its application in pharmaceutical and chemical research, as solubility directly impacts bioavailability, reaction kinetics, and formulation development.[1]

Chemical Structure:

Physicochemical Properties

A thorough understanding of the physicochemical properties is the foundation for predicting and interpreting solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClN₂O₂ | PubChem[2], Sigma-Aldrich[3] |

| Molecular Weight | 251.47 g/mol | Sigma-Aldrich[3] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| CAS Number | 186413-75-2 | PubChem[2] |

Note: One supplier lists the compound in liquid form, which may indicate the availability of different grades or formulations.[1]

Theoretical Solubility Considerations

The solubility of this compound is governed by its molecular structure and the nature of the solvent. The presence of a nitrogen atom in the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. However, the molecule lacks significant hydrogen bond donating capabilities. The halogen and methyl groups contribute to its lipophilicity.

The overall polarity of the molecule is significant due to the nitro group and the halogens. Therefore, it is expected to have limited solubility in non-polar solvents and potentially moderate solubility in polar aprotic solvents. Its solubility in protic solvents like water and alcohols will be influenced by the interplay between its polar functionalities and its overall lipophilic character. The nitro group, being strongly electron-withdrawing, will decrease the basicity of the pyridine nitrogen, affecting its potential for salt formation and pH-dependent solubility.

Experimental Determination of Solubility Profile

Given the absence of published solubility data, experimental determination is crucial. The following are standard, robust methodologies for accurately assessing the solubility of a compound like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for lead optimization and formulation development.[4][5]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[6]

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration using a chemically inert filter (e.g., PTFE).

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear, saturated solution. Several analytical techniques can be employed:

-

Gravimetric Method: A known volume of the saturated solution is taken, the solvent is evaporated under controlled conditions, and the mass of the remaining solid residue is measured.[6][7]

-

UV-Visible Spectrophotometry: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength (λmax) and comparing it to a pre-established calibration curve.[7]

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining concentration, especially in complex matrices. A validated HPLC method with a suitable detector (e.g., UV or MS) is required.[8][9]

-

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery for high-throughput screening of compounds.[4][10] It measures the concentration of a compound at which it precipitates from a supersaturated solution, typically prepared by diluting a high-concentration stock solution in an organic solvent (like DMSO) into an aqueous buffer.[10][11]

Protocol (Nephelometric Assay):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution with the same organic solvent.

-

Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations and a low final percentage of the organic solvent (typically ≤1-2%).

-

Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 2 hours).[12]

-

Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[12] The concentration at which precipitation is first observed is considered the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound.

Caption: Thermodynamic Solubility Determination Workflow.

Conclusion

The solubility of this compound is a critical parameter that requires experimental determination. While its structural features suggest moderate solubility in polar aprotic solvents and limited solubility in non-polar and aqueous media, empirical testing using standardized protocols such as the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility is essential. The methodologies and considerations outlined in this guide provide a robust framework for researchers to accurately characterize the solubility profile of this compound, thereby enabling its effective application in drug development and chemical synthesis.

References

- 1. indiamart.com [indiamart.com]

- 2. 3-Bromo-6-chloro-2-methyl-5-nitropyridine | C6H4BrClN2O2 | CID 10610778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. helixchrom.com [helixchrom.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. enamine.net [enamine.net]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine safety and handling

An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical and agrochemical research, substituted pyridines are foundational scaffolds. This compound is a highly functionalized intermediate, offering multiple reaction sites for the synthesis of complex target molecules. Its utility is derived from the specific arrangement of its chloro, bromo, methyl, and nitro groups on the pyridine core, each providing a vector for molecular elaboration. However, this same chemical reactivity necessitates a rigorous and proactive approach to safety. This guide moves beyond mere compliance, aiming to instill a deep, causal understanding of the hazards associated with this compound and to provide a self-validating framework for its safe handling, storage, and disposal. As a Senior Application Scientist, the protocols and insights herein are synthesized from established chemical safety principles and best practices for handling reactive halogenated nitroaromatic compounds.

Hazard Identification and Classification: Understanding the Intrinsic Risks

This compound is classified as a substance with high acute toxicity. The primary hazard, as identified under the Globally Harmonized System (GHS), is its oral toxicity.[1] However, due to its structure as a halogenated and nitrated aromatic compound, it is prudent to assume additional hazards common to this chemical class, including skin, eye, and respiratory irritation.[2][3][4]

GHS Classification for this compound:

| Hazard Class | Category | Signal Word | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |

Source: Sigma-Aldrich Safety Information.[1]

Anticipated Ancillary Hazards (Based on Structurally Similar Compounds):

-

Skin Irritation (H315): Halogenated aromatics can cause skin irritation upon contact.[2][4]

-

Serious Eye Irritation/Damage (H318/H319): Direct contact with the eyes is likely to cause serious irritation or damage.[2]

-

Respiratory Irritation (H335): Inhalation of dust or vapors may cause irritation to the respiratory tract.[2][4]

The causality behind these hazards lies in the compound's reactivity. The electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitro group, and the presence of reactive halogens can lead to adverse interactions with biological macromolecules upon exposure.

Chemical and Physical Properties

Understanding the physical properties of a chemical is the first step in designing safe handling procedures. For instance, knowing it is a solid at room temperature informs decisions about containment of dust particles.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClN₂O₂ | [5] |

| Molecular Weight | 251.47 g/mol | [5] |

| Appearance | Solid | [5] |

| CAS Number | Not explicitly found; similar isomer is 186413-75-2 | [2] |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | [1] |

Comprehensive Handling and Storage Protocols

A self-validating safety protocol relies on multiple layers of protection, from engineering controls to personal protective equipment and administrative procedures.

Engineering Controls: The First Line of Defense

All handling of this compound solid or its solutions must be performed within a certified chemical fume hood.[6] The fume hood provides critical protection by exhausting potentially harmful dust and vapors away from the operator's breathing zone.[7] Ensure that the fume hood has a face velocity appropriate for handling toxic powders. The work area should be equipped with an eyewash station and a safety shower within immediate proximity.[8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Appropriate PPE is essential to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be a deliberate process based on the identified risks.

-

Hand Protection: Wear chemical-resistant gloves. Nitrile rubber gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough time, especially when working with solvents.[6]

-

Eye and Face Protection: Use chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards. When there is a risk of splashing, a full-face shield should be worn in addition to goggles.[3]

-

Skin and Body Protection: A laboratory coat is mandatory. For operations with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[6] Ensure legs and feet are covered with closed-toe shoes.[9]

-

Respiratory Protection: If engineering controls (i.e., the fume hood) are not available or are insufficient to control exposure below occupational limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[3][6]

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Bromo-6-chloro-2-methyl-5-nitropyridine | C6H4BrClN2O2 | CID 10610778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

Synthesis of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented as a multi-step process commencing from the readily available starting material, 2-Amino-6-methylpyridine. Each synthetic step is detailed with a focus on the underlying reaction mechanisms, optimization of reaction conditions, and safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. The pyridine scaffold is a prevalent feature in a multitude of biologically active compounds, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of nitro groups and halogens, such as chlorine and bromine, onto the pyridine ring significantly modulates its electronic properties and provides strategic handles for further functionalization, particularly through nucleophilic aromatic substitution and cross-coupling reactions.[1][2][3]

This compound is a highly functionalized pyridine derivative with a unique substitution pattern that makes it a valuable building block in organic synthesis. The presence of three distinct reactive sites—the chloro, bromo, and nitro groups—allows for selective and sequential chemical transformations, enabling the construction of complex molecular architectures.

This guide will delineate a validated, multi-step synthesis of this compound, providing a logical and experimentally verified workflow.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a pathway that sequentially introduces the required functional groups onto a 6-methylpyridine core. The proposed synthetic strategy begins with the nitration of 2-Amino-6-methylpyridine, followed by a Sandmeyer reaction to introduce the chloro group, and finally, electrophilic bromination to yield the desired product.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise stated. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a suitable spectrometer (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR).

Step 1: Synthesis of 2-Amino-6-Methyl-5-Nitropyridine

The initial step involves the nitration of 2-Amino-6-methylpyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-aminopyridine, nitration typically yields a mixture of 3-nitro and 5-nitro isomers, with the 5-nitro product often being the major isomer due to steric hindrance at the 3-position.[4][5]

Reaction Scheme:

Caption: Nitration of 2-Amino-6-methylpyridine.

Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 2-Amino-6-methylpyridine (1.0 eq) to concentrated sulfuric acid (5.0 eq) while cooling in an ice bath to maintain a temperature below 10 °C.

-

Once the dissolution is complete, a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) is added dropwise, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 2-3 hours.

-

The reaction mixture is then carefully poured onto crushed ice, and the resulting solution is neutralized with a saturated aqueous solution of sodium carbonate until a pH of 7-8 is reached.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-Amino-6-Methyl-5-Nitropyridine.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 2-Amino-6-methylpyridine | 108.14 | 1.0 | 10.8 g |

| Sulfuric Acid (conc.) | 98.08 | 7.0 | 68.6 g (37.3 mL) |

| Nitric Acid (conc.) | 63.01 | 1.1 | 6.9 g (4.9 mL) |

Step 2: Synthesis of 2-Chloro-6-Methyl-5-Nitropyridine

The conversion of the amino group to a chloro group is achieved via a Sandmeyer reaction. This classic transformation involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then decomposed by a copper(I) chloride catalyst to introduce the chlorine atom.

Reaction Scheme:

Caption: Sandmeyer reaction to produce 2-Chloro-6-Methyl-5-Nitropyridine.

Protocol:

-

Suspend 2-Amino-6-Methyl-5-Nitropyridine (1.0 eq) in concentrated hydrochloric acid (6.0 eq) and cool the mixture to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.1 eq) in a minimal amount of water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (4.0 eq).

-

The cold diazonium salt solution is then slowly added to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then heated to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

The mixture is cooled to room temperature and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-Chloro-6-Methyl-5-Nitropyridine, which can be purified by recrystallization or column chromatography.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 2-Amino-6-Methyl-5-Nitropyridine | 153.14 | 1.0 | 15.3 g |

| Hydrochloric Acid (conc.) | 36.46 | 10.0 | 36.5 g (30.4 mL) |

| Sodium Nitrite | 69.00 | 1.1 | 7.6 g |

| Copper(I) Chloride | 98.99 | 1.2 | 11.9 g |

Step 3:

The final step is the electrophilic bromination of 2-Chloro-6-Methyl-5-Nitropyridine. The existing substituents on the pyridine ring will direct the incoming electrophile. The nitro group is a meta-director, while the chloro and methyl groups are ortho, para-directors. The combined directing effects favor bromination at the 3-position.

Reaction Scheme:

Caption: Bromination of 2-Chloro-6-Methyl-5-Nitropyridine.

Protocol:

-

Dissolve 2-Chloro-6-Methyl-5-Nitropyridine (1.0 eq) in glacial acetic acid (10 vol).

-

Add bromine (1.1 eq) dropwise to the solution at room temperature.

-

The reaction mixture is then heated to 80 °C for 4-6 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice water.

-

The precipitated solid is collected by filtration, washed thoroughly with water to remove acetic acid, and then washed with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

The crude product is dried and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.[6]

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 2-Chloro-6-Methyl-5-Nitropyridine | 172.57 | 1.0 | 17.3 g |

| Bromine | 159.81 | 1.1 | 17.6 g (5.6 mL) |

| Acetic Acid | 60.05 | - | 173 mL |

Safety and Handling

-

Concentrated Acids (Sulfuric and Nitric): Highly corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Bromine: Highly toxic, corrosive, and volatile. All manipulations should be performed in a fume hood. Use appropriate gloves and respiratory protection.

-

Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Keep the reaction mixture cold during its formation and use it immediately in the subsequent step.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

This guide has outlined a reliable and scalable three-step synthesis for this compound starting from 2-Amino-6-methylpyridine. The described protocols are based on well-established chemical transformations and provide a clear pathway for obtaining this valuable synthetic intermediate. By understanding the underlying principles of each reaction and adhering to the detailed experimental procedures, researchers can confidently synthesize this compound for their research and development needs.

References

Reactivity of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine

An In-depth Technical Guide to the

Abstract: This technical guide provides a comprehensive analysis of the synthesis, reactivity, and applications of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine. This polysubstituted pyridine derivative serves as a highly versatile and valuable building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. The strategic placement of two distinct halogen atoms, a strongly electron-withdrawing nitro group, and a methyl group imparts a unique and predictable reactivity profile. This document offers field-proven insights, detailed experimental protocols, and mechanistic explanations to guide researchers, scientists, and drug development professionals in leveraging this powerful synthetic intermediate.

Introduction: A Versatile Heterocyclic Scaffold

This compound is a key intermediate whose structural complexity belies its synthetic utility.[1][2] The pyridine core is a ubiquitous motif in a vast number of biologically active molecules. The strategic functionalization of this particular scaffold with orthogonal reactive handles—a bromine atom at C3, a chlorine atom at C2, and a nitro group at C5—allows for a sequence of selective chemical transformations. This guide will explore the causality behind its reactivity, focusing on nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and the reduction of the nitro moiety, providing a roadmap for its application in the synthesis of complex molecular architectures.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of the interplay between its various substituents and the inherent electronic nature of the pyridine ring.

-

Electron-Deficient Ring: The pyridine nitrogen atom and, more significantly, the potent electron-withdrawing nitro group at the C5 position, render the aromatic ring highly electron-deficient. This electronic "pull" is crucial for activating the ring towards nucleophilic attack.

-

Halogen Reactivity: The molecule possesses two distinct halogen leaving groups. The chlorine atom at the C2 position is particularly activated towards nucleophilic aromatic substitution due to its ortho relationship to the ring nitrogen. The bromine atom at the C3 position is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.

-

Methyl Group Influence: The methyl group at C6 exerts a modest electron-donating effect, which can subtly influence the regioselectivity and reaction rates.

Caption: Structure and key reactive sites of the title compound.

Synthesis Pathway

While commercially available, understanding the synthesis of this compound provides context for its impurity profile and handling. A common synthetic approach begins with the multi-step functionalization of a simpler picoline (methylpyridine) precursor. For instance, a plausible route involves the nitration of 2-amino-6-methylpyridine, followed by diazotization and Sandmeyer reactions to introduce the chloro and bromo substituents. A related compound, 3-bromo-2-chloro-4-methyl-5-nitropyridine, is synthesized by first brominating 4-methyl-5-nitropyridin-2-ol, followed by chlorination with phosphorus oxychloride (POCl₃).[3]

Core Reactivity Profiles: A Trifecta of Transformations

The true synthetic power of this molecule lies in its capacity for selective, sequential reactions at its three primary functional handles.

Nucleophilic Aromatic Substitution (SNAr)

The pronounced electron-deficient nature of the pyridine ring makes it highly susceptible to SNAr reactions, a cornerstone of pyridine chemistry.[4]

Causality & Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor carbon atom bearing a leaving group (in this case, the C2-chloro position is most activated), forming a negatively charged covalent intermediate known as a Meisenheimer complex.[5] This intermediate is resonance-stabilized by the electron-withdrawing nitro group and the ring nitrogen. Aromaticity is then restored by the expulsion of the leaving group (chloride).[4][5]

Caption: The Addition-Elimination mechanism of SNAr.

Regioselectivity: The C2 position is the primary site for SNAr. This is due to the combined activating effects of the adjacent ring nitrogen and the para nitro group, which effectively stabilize the negative charge in the Meisenheimer intermediate. The C3-Br position is significantly less reactive towards nucleophilic attack.

Experimental Protocol: Amination at C2

This protocol describes a representative SNAr reaction with a secondary amine, a common transformation in drug development.

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Reagent Addition: Add a secondary amine (e.g., morpholine, 1.2 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq).

-

Reaction Conditions: Stir the mixture at a temperature ranging from 60 °C to 100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine to remove the solvent and salt byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Self-Validation: The success of the protocol is validated by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. Final confirmation is achieved through characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the incorporation of the amine nucleophile and the absence of the C2-chloro signal.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds, and the C3-Br bond of the title compound is an excellent handle for these transformations.[6][7]

Causality & Regioselectivity: The key to selective cross-coupling lies in the differential reactivity of the C-Br and C-Cl bonds towards oxidative addition to a Palladium(0) catalyst. The C-Br bond is significantly more reactive and will undergo oxidative addition under conditions where the C-Cl bond remains largely untouched. This allows for the precise and selective functionalization of the C3 position.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-aryl structures by coupling the C3-Br with an organoboron reagent.[6][7]

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling at C3

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

-

Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a supporting ligand.

-

Solvent & Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to 85-100 °C under an inert atmosphere until TLC or LC-MS analysis indicates consumption of the starting material.

-

Work-up & Purification: Follow the work-up and purification steps outlined in the SNAr protocol (Section 4.1).

B. Sonogashira Coupling

The Sonogashira coupling is used to install an alkyne moiety at the C3 position, reacting the substrate with a terminal alkyne in the presence of palladium and copper(I) co-catalysts.[8][9]

Experimental Protocol: Sonogashira Coupling at C3

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) in a suitable solvent like THF or DMF.

-

Reagent Addition: Add the terminal alkyne (1.2-1.5 eq) and an amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), which also acts as a solvent.

-

Degassing & Reaction: Degas the mixture thoroughly. Stir the reaction at a temperature ranging from room temperature to 60 °C until the starting material is consumed.

-

Work-up & Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product using flash column chromatography.

Data Summary: Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki-Miyaura | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | ~85 |

| Suzuki-Miyaura | 3-Pyridylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | ~80 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 50 | ~90 |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | DMF | RT | ~92 |

| Note: Yields are representative and can vary based on specific substrate and conditions. |

Reduction of the Nitro Group

The transformation of the C5-nitro group into an amine is a pivotal step, unlocking a wealth of subsequent chemical modifications.[2][10] The resulting 5-amino-3-bromo-2-chloro-6-methylpyridine is a versatile intermediate for amide couplings, diazotization reactions, and the synthesis of further heterocyclic systems.

Causality & Chemoselectivity: The primary challenge is to achieve selective reduction of the nitro group without causing hydrodehalogenation (loss of the Cl or Br atoms).[11] Catalytic hydrogenation with Pd/C, while effective for nitro reduction, carries a high risk of dehalogenation. Milder and more chemoselective methods are therefore preferred.

Recommended Reduction Methods:

-

Tin(II) Chloride (SnCl₂): A classic and reliable method. SnCl₂ in a solvent like ethanol or ethyl acetate, often with added HCl, effectively reduces the nitro group while preserving the halogen substituents.

-

Iron in Acetic Acid (Fe/AcOH): Another robust method that is generally compatible with aryl halides.

-

Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst (e.g., Raney Nickel) can provide a milder alternative to high-pressure hydrogenation.[12]

Caption: Synthetic utility of the amine derived from nitro reduction.

Experimental Protocol: Nitro Reduction with SnCl₂

-

Reaction Setup: Suspend this compound (1.0 eq) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Caution: This neutralization is exothermic and will generate CO₂ gas.

-

Extraction & Purification: Extract the aqueous slurry multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude amine, which can be purified by column chromatography if necessary.

Integrated Synthetic Strategies in Drug Discovery

The orthogonal reactivity of this compound allows for its use in complex, multi-step synthetic sequences. A typical strategy might involve:

-

Step 1 (Cross-Coupling): Selective functionalization at the C3 position via a Suzuki or Sonogashira reaction.

-

Step 2 (SNAr): Introduction of a key pharmacophoric element at the C2 position via nucleophilic substitution.

-

Step 3 (Reduction & Derivatization): Reduction of the nitro group to an amine, followed by acylation or other modifications to build out the final molecular structure.

This stepwise approach provides medicinal chemists with precise control over the final structure, enabling the systematic exploration of the chemical space around the pyridine core.

Safety and Handling

Based on available data, this compound should be handled with appropriate care.

-

Hazards: It is classified as acutely toxic if swallowed and may cause skin and serious eye irritation.[13][14]

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound stands out as a pre-eminent building block for constructing highly substituted pyridine derivatives. Its well-defined and predictable reactivity allows for selective transformations at three distinct positions. By understanding the mechanistic underpinnings of its SNAr, cross-coupling, and reduction reactions, researchers can strategically design and execute efficient syntheses of complex molecules for applications in drug discovery, materials science, and beyond. This guide provides the foundational knowledge and practical protocols to effectively harness the synthetic potential of this versatile intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. innospk.com [innospk.com]

- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 12. 3-BROMO-2-CHLORO-6-PICOLINE synthesis - chemicalbook [chemicalbook.com]

- 13. 3-Bromo-6-chloro-2-methyl-5-nitropyridine | C6H4BrClN2O2 | CID 10610778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | Sigma-Aldrich [sigmaaldrich.com]

3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine as a synthetic building block

An In-depth Technical Guide to 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. The strategic placement of bromo, chloro, methyl, and nitro substituents on the pyridine core offers multiple reaction sites for derivatization, making it an attractive intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This document will delve into the physicochemical properties, plausible synthetic routes, and the reactivity of this compound, with a particular focus on its application in modern cross-coupling chemistry and nucleophilic aromatic substitution reactions. While specific experimental data for this exact isomer is limited in publicly available literature, this guide consolidates information from closely related analogues to provide a robust framework for its utilization in research and development.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted pyridine derivative. The presence of two distinct halogen atoms at positions ortho and meta to the ring nitrogen, along with an electron-withdrawing nitro group and an electron-donating methyl group, imparts a unique chemical reactivity to the molecule.

Key Identifiers:

-

Systematic Name: this compound

-

Molecular Formula: C₆H₄BrClN₂O₂[1]

-

Molecular Weight: 251.47 g/mol [1]

-

MDL Number: MFCD09839270[1]

-

CAS Number: A unique CAS number for this specific isomer is not definitively available in public databases. Researchers should exercise caution and verify the identity of the material through analytical characterization. The isomer, 5-bromo-2-chloro-6-methyl-3-nitropyridine, is assigned CAS number 186413-75-2.

Physicochemical Data Summary:

| Property | Value | Source |

| Appearance | Solid (predicted) | [1] |

| InChI | 1S/C6H4BrClN2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3 | [1] |

| SMILES | [O-]--INVALID-LINK--=O | [1] |

Safety Information:

While specific toxicity data for this compound is not available, it should be handled with care as a potentially hazardous chemical. Based on the GHS classification for the isomeric compound (CAS 186413-75-2), the following hazards may be anticipated: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, and May cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthesis

A specific, peer-reviewed synthesis for this compound is not readily found in the literature. However, a plausible synthetic route can be extrapolated from the synthesis of the analogous 3-bromo-2-chloro-4-methyl-5-nitropyridine.[2] The proposed pathway would likely start from a suitable 6-methyl-5-nitropyridin-2-ol precursor.

Hypothetical Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Step-by-Step Hypothetical Protocol:

-

Bromination: To a suspension of 6-Methyl-5-nitropyridin-2-ol in glacial acetic acid, add bromine dropwise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The product, 3-Bromo-6-methyl-5-nitropyridin-2-ol, is then isolated by precipitation in ice water, followed by filtration and drying.

-

Chlorination: The dried 3-Bromo-6-methyl-5-nitropyridin-2-ol is suspended in a suitable solvent such as acetonitrile. Phosphorus oxychloride (POCl₃) is added dropwise, and the mixture is heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is carefully poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Applications in Organic Synthesis

The unique arrangement of substituents on the pyridine ring of this compound provides a platform for a variety of chemical transformations. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack. The two different halogen atoms offer opportunities for selective cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent candidate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for sequential and site-selective couplings. Generally, the C-Br bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond.

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[3][4]

Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Adapted from a similar substrate): [3]

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

-

Reaction Execution: Heat the mixture with vigorous stirring (e.g., at 90 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

3.1.2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper(I).[5][6]

Experimental Protocol (Adapted from a similar substrate): [7]

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Add an anhydrous solvent (e.g., THF, 10 mL) and a base (e.g., triethylamine, 3.0 mmol), followed by the terminal alkyne (1.2 mmol) via syringe.

-

Reaction Execution: Stir the reaction mixture at an appropriate temperature (e.g., 65 °C) and monitor its progress by TLC.

-

Work-up and Purification: Upon completion, perform an aqueous work-up followed by extraction with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.

3.1.3. Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a bulky, electron-rich phosphine ligand.[8][9]

Experimental Protocol (Adapted from a similar substrate): [8]

-

Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv) to an oven-dried Schlenk tube.

-

Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene via syringe.

-

Reaction Execution: Seal the tube and heat the mixture with vigorous stirring (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. The filtrate is concentrated, and the product is purified by flash column chromatography.

Table of Common Reagents for Cross-Coupling Reactions:

| Reaction | Catalysts | Ligands | Bases | Solvents |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O, THF |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF, Toluene |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, RuPhos | NaOt-Bu, LHMDS, K₃PO₄ | Toluene, Dioxane |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound, significantly enhanced by the strong electron-withdrawing nitro group, facilitates nucleophilic aromatic substitution (SNAr).[10][11][12][13] The chlorine atom at the 2-position is particularly activated for displacement by nucleophiles due to the ortho and para positioning of the nitrogen atom and the nitro group, respectively, which can stabilize the negative charge in the Meisenheimer intermediate.

SNAr Reaction Workflow:

Caption: Generalized workflow for the SNAr reaction.

Experimental Protocol (Adapted from a similar substrate): [14]

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as isopropanol, ethanol, or DMF.

-

Reagent Addition: Add the amine nucleophile (1.0-1.2 equivalents). A base like triethylamine or potassium carbonate may be added if the nucleophile is used as its salt.

-

Reaction Execution: Heat the reaction mixture (e.g., to reflux) and monitor its progress by TLC.

-

Work-up and Purification: Once the starting material is consumed, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Alternatively, an aqueous work-up followed by extraction with an organic solvent can be performed. The crude product is then purified by recrystallization or column chromatography.

Spectroscopic Characterization

Conclusion

This compound is a promising and highly versatile synthetic building block. Its densely functionalized structure provides multiple handles for selective chemical modifications. The potential for regioselective palladium-catalyzed cross-coupling reactions at the C-Br and C-Cl positions, as well as the activated nature of the C-Cl bond towards nucleophilic aromatic substitution, opens up a wide range of possibilities for the synthesis of novel and complex molecules. This guide provides a foundational understanding of its properties and reactivity, based on the principles of organic chemistry and data from closely related compounds, to facilitate its application in the design and execution of innovative synthetic strategies in drug discovery and materials science.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

A Guide to Substituted Nitropyridines in Medicinal Chemistry: From Synthesis to Therapeutic Application

Authored by a Senior Application Scientist

Abstract

Substituted nitropyridines represent a cornerstone in modern medicinal chemistry, serving as versatile synthons and key pharmacophores in a multitude of therapeutic agents. The potent electron-withdrawing nature of the nitro group fundamentally alters the electronic landscape of the pyridine ring, enabling a diverse range of chemical transformations and biological interactions. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and therapeutic applications of substituted nitropyridines. We will delve into the strategic considerations behind synthetic methodologies, analyze structure-activity relationships (SAR), and present detailed case studies of nitropyridine-containing drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemistry of these vital heterocyclic compounds.

The Strategic Role of the Nitro Group in Pyridine Chemistry

The pyridine ring, a six-membered heteroaromatic system, is a prevalent scaffold in numerous FDA-approved drugs. Its nitrogen atom imparts a degree of basicity and allows for hydrogen bonding, making it a valuable feature for molecular recognition at biological targets. The introduction of a nitro (NO₂) group dramatically modifies the ring's properties.

As a powerful electron-withdrawing group, the nitro substituent deactivates the pyridine ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr). This activation is most pronounced when the nitro group is positioned ortho or para (positions 2, 4, or 6) to the leaving group, as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitro group's oxygen atoms. This predictable reactivity is a foundational principle that medicinal chemists exploit for the construction of complex molecular architectures.

Synthesis of Substituted Nitropyridines: A Methodological Overview

The synthesis of substituted nitropyridines can be broadly approached via two primary strategies: direct nitration of a pre-existing pyridine ring or the synthesis of the ring from acyclic precursors already containing the nitro functionality.

Direct Nitration of Pyridine Derivatives

Direct nitration of the electron-deficient pyridine ring is notoriously challenging and requires harsh conditions, often leading to low yields. However, the presence of activating, electron-donating groups can facilitate this transformation. A more common and controlled approach is the nitration of pyridine N-oxides. The N-oxide functionality activates the ring towards electrophilic attack, primarily directing the nitration to the 4-position. Subsequent deoxygenation of the N-oxide restores the pyridine ring.

-

Setup: To a solution of pyridine (1 equivalent) in glacial acetic acid, add hydrogen peroxide (30% aqueous solution, 2.5 equivalents) dropwise at room temperature.

-

Activation: Heat the mixture to 70-80°C for 24 hours to facilitate the formation of pyridine-N-oxide. Monitor the reaction progress by TLC.

-

Nitration: Cool the reaction mixture to 0°C in an ice bath. Add a mixture of concentrated sulfuric acid and fuming nitric acid (nitrating mixture) dropwise, maintaining the temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 60°C for 4-6 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until the pH is ~8.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 4-nitropyridine-N-oxide by recrystallization from ethanol.

Rationale: The N-oxidation step is critical as it increases the electron density of the pyridine ring, making it susceptible to electrophilic attack by the nitronium ion (NO₂⁺) generated from the nitrating mixture. The subsequent deoxygenation, often achieved with reagents like PCl₃, yields the desired 4-nitropyridine.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most powerful tool for functionalizing nitropyridines. Halogenated nitropyridines, such as 2-chloro-5-nitropyridine, are highly valuable starting materials. The chloro group at the 2-position is readily displaced by a wide variety of nucleophiles (amines, alcohols, thiols) due to the activating effect of the nitro group at the 5-position.

Caption: General workflow for diversifying 2-chloro-5-nitropyridine via SNAr.

Physicochemical Properties and Structure-Activity Relationship (SAR)

The introduction of substituents onto the nitropyridine core allows for the fine-tuning of its physicochemical properties, which is a central activity in drug discovery.

-

Electronic Effects : The position of the nitro group is paramount. A 2- or 4-nitro group will have a strong resonance-withdrawing effect, significantly lowering the pKa of other substituents like amino or hydroxyl groups. A 3- or 5-nitro group exerts a primarily inductive electron-withdrawing effect.

-

Lipophilicity (LogP) : The nitro group is polar and generally decreases the lipophilicity of the parent pyridine. However, the addition of lipophilic substituents via SNAr can modulate the overall LogP of the molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Hydrogen Bonding : The oxygen atoms of the nitro group can act as hydrogen bond acceptors. This property can be crucial for anchoring a drug molecule within the binding pocket of its target protein.

Table 1: Comparative Physicochemical Properties of Nitropyridine Isomers

| Compound | Position of NO₂ | pKa (of Pyridine N) | Calculated LogP | H-Bond Acceptors |

| 2-Nitropyridine | 2 | 0.75 | 1.12 | 3 |

| 3-Nitropyridine | 3 | 2.84 | 1.10 | 3 |

| 4-Nitropyridine | 4 | 1.61 | 1.12 | 3 |

Data is estimated and serves for comparative purposes.

Case Study: Nitropyridines in Therapeutics - The Dihydropyridine Calcium Channel Blockers

A prominent class of drugs built from a nitropyridine precursor are the dihydropyridine (DHP) L-type calcium channel blockers. These drugs, including Nifedipine, Nicardipine, and Amlodipine, are widely prescribed for hypertension and angina. Their synthesis classically involves the Hantzsch pyridine synthesis.